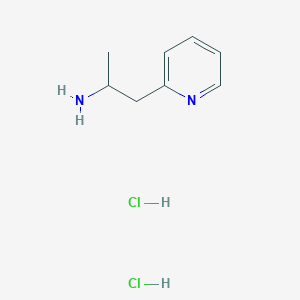

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is often used in the synthesis of pharmaceuticals and other organic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include:

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Catalysts: Sodium borohydride for reduction

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Solvents: Ethanol, methanol, dichloromethane

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amine derivatives.

Applications De Recherche Scientifique

Biological and Pharmaceutical Applications

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride has been studied for its potential biological activities, particularly in the context of drug development.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Modulation of Muscarinic Receptors : It has been identified as a positive allosteric modulator for M3 muscarinic acetylcholine receptors, enhancing muscle contraction in smooth muscle tissues .

Case Studies

A notable study evaluated the compound's effects on isolated rat bladder tissue, demonstrating its ability to enhance contractile responses when applied at varying concentrations. This suggests potential therapeutic applications in urology .

Analytical Applications

This compound is also utilized in analytical chemistry for:

- Cell Culture and Analysis : It serves as a reagent in cell culture experiments, aiding in the study of cellular responses to pharmacological agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

- 2-(2-Pyridyl)ethylamine

- (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride

- 1-(5-Methyl-pyridin-2-yl)-ethylamine dihydrochloride

Comparison: 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects, making it valuable for targeted applications in research and industry.

Activité Biologique

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is a compound with significant biological activity, primarily due to its interactions with various molecular targets such as enzymes and receptors. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring substituted with a methyl group and an ethylamine moiety. Its molecular formula is C9H13Cl2N with a molecular weight of approximately 209.11 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for various biological assays and chemical applications.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. It interacts with:

- Serotonin Receptors : Exhibiting agonistic properties at 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders .

- Enzymatic Pathways : It can influence signal transduction pathways by acting as an enzyme inhibitor or modulator, affecting gene expression and metabolic regulation .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Antidepressant Effects

The compound has been investigated for its antidepressant-like effects in animal models. It demonstrated significant reductions in depressive behaviors when administered, indicating its potential utility in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. The compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .

- Behavioral Studies : In a rodent model, the administration of this compound resulted in decreased anxiety-like behavior in elevated plus-maze tests, supporting its role as a serotonin receptor agonist and highlighting its potential in treating anxiety disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Differences |

|---|---|

| 2-(2-Pyridyl)ethylamine | Lacks methyl substitution on the pyridine ring |

| 1-Methyl-2-pyridin-4-YL-ethylamine dihydrochloride | Different substitution pattern affecting biological activity |

| N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride | Contains additional hydrochloride groups enhancing solubility |

This comparison highlights how variations in structure can significantly influence biological activity and pharmacological properties.

Propriétés

Numéro CAS |

1965309-61-8 |

|---|---|

Formule moléculaire |

C8H13ClN2 |

Poids moléculaire |

172.65 g/mol |

Nom IUPAC |

1-pyridin-2-ylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H |

Clé InChI |

MXYNDUKUMRXXLZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=N1)N.Cl.Cl |

SMILES canonique |

CC(CC1=CC=CC=N1)N.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.